N-benzyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide
Overview
Description
N-benzyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyridazinone core, which is known for its diverse biological activities
Scientific Research Applications
N-benzyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule, with studies indicating its role in modulating biological pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where pyridazinone derivatives are known to be effective.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents such as dimethoxybenzene and suitable catalysts.
Benzylation and Methylation: The benzyl and methyl groups can be introduced through nucleophilic substitution reactions, using benzyl halides and methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of N-benzyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The pyridazinone core is known to interact with enzymes and receptors, modulating their activity. The benzyl and dimethoxyphenyl groups enhance its binding affinity and specificity, leading to more pronounced biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(3,4-dimethoxyphenyl)ethanamine
- N-benzyl-2-(3,4-dimethoxyphenyl)ethenesulfonamide
- N-benzyl-2-(3,4-dimethoxyphenyl)ethanamine hydrochloride
Uniqueness
N-benzyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyridazinone core, along with the benzyl, dimethoxyphenyl, and methylacetamide groups, makes it a versatile compound with diverse applications in research and industry.
Properties
IUPAC Name |
N-benzyl-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-methylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-24(14-16-7-5-4-6-8-16)22(27)15-25-21(26)12-10-18(23-25)17-9-11-19(28-2)20(13-17)29-3/h4-13H,14-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMUVRAUQHJILP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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